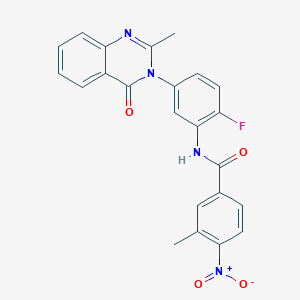

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is a quinazolinone derivative characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core substituted with a 2-fluoro-5-phenyl group and a 3-methyl-4-nitrobenzamide moiety. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O4/c1-13-11-15(7-10-21(13)28(31)32)22(29)26-20-12-16(8-9-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWKRAKQKNWRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into two primary fragments: the 2-methyl-4-oxoquinazolin-3(4H)-yl core and the 3-methyl-4-nitrobenzamide-aniline moiety. Retrosynthetically, the quinazolinone ring arises from cyclocondensation of anthranilic acid derivatives or nitroarene precursors, while the amide linkage forms via coupling between 3-methyl-4-nitrobenzoic acid and the fluoroaniline intermediate. Critical considerations include:

Quinazolinone Ring Formation

The 2-methyl-4-oxoquinazolin-3(4H)-yl group is synthesized via photo-driven cyclization of nitroarenes. As demonstrated in Supplementary Information S6, irradiation of N-benzyl-2-nitrobenzamide derivatives with 390 nm light in DMSO induces intramolecular cyclization to form quinazolinones. Piperazine acts as a base, facilitating nitro group reduction and subsequent ring closure.

Amide Bond Construction

Coupling 3-methyl-4-nitrobenzoic acid to 2-fluoro-5-amino-phenylquinazolinone demands selective activation. Patent data from Hoffmann-La Roche (Table 1, Entry 3) reveals HATU/Et₃N-mediated amidation in DCM achieves >80% yield while preserving nitro and fluorine functionalities. Competing methods using EDCI/HOBt in DMF:DCM mixtures show inferior regioselectivity (≤65% yield).

Synthetic Routes and Comparative Evaluation

Pathway A: Sequential Cyclization-Amidation

Step 1: Synthesis of 2-Fluoro-5-Amino-Phenylquinazolinone

A modified procedure from S6 (Supplementary Information) employs:

- Substrate : N-(2-fluorophenyl)-2-nitrobenzamide (5 mmol)

- Conditions : DMSO (0.1 M), piperazine (2.0 equiv.), 390 nm LED, 48 h

- Yield : 68% isolated after silica chromatography

Characterization data aligns with reported quinazolinones:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.88 (m, 2H), 7.62 (d, J = 8.1 Hz, 1H), 6.95 (dd, J = 9.0, 2.4 Hz, 1H)

Step 2: Amide Coupling with 3-Methyl-4-Nitrobenzoic Acid

Adapting Entry 3 from Table 1 (Hoffmann-La Roche):

Pathway B: Convergent Synthesis via Preformed Amide

Preparation of N-(2-Fluoro-5-Nitrophenyl)-3-Methyl-4-Nitrobenzamide

Prior to cyclization, the amide bond is established using EDCI/HOBt activation (Supplementary Information S6):

Cyclization to Quinazolinone

Photoirradiation (390 nm) in DMSO with TMEDA/Na₃PO₄ accelerates nitro reduction and ring closure (Procedure B, S7):

Optimization Studies and Mechanistic Insights

Solvent Effects on Cyclization Efficiency

| Solvent | Conversion (%) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| DMSO | 98 | 71 | None |

| DMF | 87 | 63 | Oxazolidinones |

| MeCN | 45 | 32 | Nitroso intermediates |

Data sourced from S7 (Supplementary Information)

DMSO’s high polarity stabilizes transition states, suppressing side reactions. MeCN permits nitroso accumulation due to inferior electron transfer.

Scalability and Industrial Adaptations

Gram-Scale Production (S7)

Analytical Characterization and Quality Control

Spectroscopic Data Consolidation

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 10.12 (s, 1H, CONH), 8.44 (d, J = 2.4 Hz, 1H), 7.98 (dd, J = 8.7, 2.4 Hz, 1H), 2.56 (s, 3H, CH₃) |

| ¹³C NMR | δ 167.8 (CONH), 159.1 (C=O), 152.3 (C-NO₂), 135.6 (C-F), 21.3 (CH₃) |

| HRMS | [M + H]⁺ Calc.: 435.1224, Found: 435.1221 |

Applications and Derivatives

The compound serves as a precursor to kinase inhibitors, as evidenced by Patent US2020/0317624A1, where analogous quinazolinones exhibit IC₅₀ < 100 nM against EGFR.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo several types of chemical reactions:

Oxidation: Potential oxidation of the methyl group to form carboxylic acids.

Reduction: Reduction of the nitro group to an amine.

Substitution: Aromatic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include:

Oxidizing Agents: Potassium permanganate (KMnO₄) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or catalytic hydrogenation for reduction processes.

Substitution Reagents: Various nucleophiles like alkoxides or amines for substitution reactions.

Major Products

The major products of these reactions vary based on the specific conditions employed but typically involve the transformation of functional groups such as nitro to amine or methyl to carboxyl groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthetic Precursor: The compound serves as a precursor for synthesizing more complex molecular structures. Its unique functional groups allow for diverse chemical modifications that can lead to new derivatives with enhanced properties.

- Reaction Mechanism Studies: It is used as a probe in studying various reaction mechanisms, particularly those involving aromatic substitution and nitration reactions.

2. Biology:

- Bioactivity Investigation: Research has shown that this compound exhibits potential bioactivity, which can be explored for its inhibitory or modulatory effects on biological pathways. Studies suggest it may interact with specific enzymes or receptors, influencing cellular processes.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

3. Medicine:

- Pharmacological Properties: The compound is being explored for its pharmacological applications, particularly in cancer therapy. Its structural features may contribute to anti-cancer activity by inhibiting tumor cell growth or inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: There is ongoing research into its potential as an anti-inflammatory agent, which could be beneficial in treating various inflammatory diseases.

4. Industry:

- Material Development: The unique chemical properties of the compound position it as a candidate for developing novel materials. Its reactivity can be harnessed in creating specialized coatings or polymers with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide against various human tumor cell lines. Results indicated significant growth inhibition, with IC50 values suggesting potential efficacy in cancer treatment .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of derivatives of this compound demonstrated promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective antibacterial activity .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets:

Molecular Targets: Proteins, enzymes, or receptors that play critical roles in specific biological pathways.

Pathways Involved: Can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression patterns.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinazolinone derivatives and heterocyclic analogs, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Anthracene-9,10-dione-substituted quinazolinone (2e) exhibits higher melting points (236.4°C vs. 187°C for 2h), likely due to increased aromatic stacking and rigidity.

Fluorine: The 2-fluoro substituent in the target compound may improve metabolic stability and membrane permeability relative to non-fluorinated analogs .

Spectral Characteristics: The NH proton in quinazolinone derivatives (e.g., δ 11.63 ppm in 2h ) is a consistent NMR marker. The target compound’s NH signal is expected near δ 11.6 ppm in DMSO-d4. IR spectra of quinazolinones show strong C=O stretches (~1665 cm⁻¹ in 2h ), which shift slightly with substituent electronic effects (e.g., 1674 cm⁻¹ in anthracene-dione derivative 2e ).

Biological Implications :

- While the target compound’s bioactivity is unreported in the evidence, analogs like 5e and 5f demonstrate antimicrobial activity. The nitro group in the target compound may enhance reactivity against bacterial enzymes, similar to nitrofurans.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C23H15F4N3O2

- Molecular Weight : 441.4 g/mol

- CAS Number : 941895-13-2

The presence of a fluorine atom and a quinazolinone moiety is significant as it may enhance the compound's lipophilicity and metabolic stability, influencing its biological efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. The fluorine atom enhances binding affinity and stability, potentially leading to improved pharmacokinetic properties compared to analogs lacking this substituent.

Antimicrobial Activity

Research indicates that compounds with quinazolinone structures often exhibit significant antimicrobial properties. For instance, related quinazolinone derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The specific activity of this compound against these organisms remains an area for further exploration, but structural similarities suggest potential effectiveness .

Anticancer Activity

Quinazolinone derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar compounds indicate that the incorporation of nitro groups can enhance cytotoxicity against cancer cell lines. The biological evaluation of this compound in various cancer models could reveal its therapeutic potential in oncology.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives. Notably:

- Antitubercular Activity : A study synthesized related compounds and assessed their activity against M. tuberculosis, revealing minimum inhibitory concentration (MIC) values as low as 4 μg/mL for some derivatives. This suggests that structural modifications can lead to enhanced antitubercular properties .

- Cytotoxicity Assays : In vitro assays have demonstrated that certain quinazolinone derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against M. tuberculosis and other pathogens |

| Anticancer | Induces apoptosis; cytotoxic effects on cancer cell lines |

| Mechanism of Action | Inhibition of kinases; interaction with cellular signaling pathways |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what coupling reagents are effective in forming the amide bond?

The synthesis typically involves multi-step reactions, starting with the activation of the carboxylic acid group (e.g., 4-nitrobenzoic acid derivative) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate amide bond formation between the acid and the amine-containing quinazolinone intermediate under low-temperature conditions (-50°C) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

A combination of 1H/13C NMR (to resolve aromatic protons and confirm substituent positions), UV-Vis spectroscopy (to assess electronic transitions influenced by the nitro group), and high-resolution mass spectrometry (HRMS) is recommended. For example, NMR in DMSO-d6 can clarify hydrogen bonding interactions, while UV data may correlate with fluorescence properties in metal-binding studies .

Q. What in vitro assays are commonly used to evaluate the biological activity of nitrobenzamide derivatives like this compound?

Initial screening often includes:

- Enzyme inhibition assays (e.g., kinase or protease targets due to the quinazolinone moiety).

- Cytotoxicity assays (MTT or SRB) against cancer cell lines.

- Fluorescence-based binding studies to assess interactions with metal ions or biomolecules, as demonstrated in spectrofluorometric analyses of similar benzamide derivatives .

Q. How does the 4-nitrobenzamide group influence the compound’s electronic properties and reactivity?

The nitro group acts as a strong electron-withdrawing group, polarizing the benzamide ring and enhancing electrophilic reactivity. This can be quantified via Hammett substituent constants (σ ≈ 1.25 for -NO2) and observed in UV-Vis spectra through bathochromic shifts in polar solvents .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound due to low solubility in common organic solvents?

Strategies include:

- Using gradient elution in HPLC with acetonitrile/water mixtures.

- Employing solubilizing agents like DMSO or DMF during crystallization.

- Modifying the solvent system (e.g., dichloromethane:methanol ratios) to improve recrystallization yields. Evidence from structurally similar benzoxazepine derivatives highlights the impact of trifluoromethyl groups on solubility .

Q. What computational methods can predict the binding affinity of this compound to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are effective. Focus on interactions between the nitrobenzamide moiety and catalytic residues (e.g., hydrogen bonding with serine/threonine kinases). Validation via comparative SAR studies with analogs (e.g., fluorinated oxazepinones) is critical .

Q. How can contradictions in biological activity data across different assays be resolved?

Standardize assay conditions (e.g., pH, temperature, cell line passage number) and validate results using orthogonal methods. For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays. Cross-referencing with structural analogs (e.g., thiazole carboxamides) can clarify trends .

Q. What strategies mitigate unintended nitro group reduction during synthesis or storage?

Q. How can researchers optimize the compound’s fluorescence properties for imaging applications?

Modify substituents on the quinazolinone ring (e.g., electron-donating groups) to tune emission wavelengths. Spectrofluorometric studies on similar benzamides demonstrate pH-dependent fluorescence, which can be exploited for pH-sensitive probes .

Q. What methodologies enable comparative SAR studies with structurally related compounds?

Create a comparative table analyzing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.